molecular formula C15H15NO3 B3025086 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine CAS No. 39574-37-3

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine

Cat. No.: B3025086
CAS No.: 39574-37-3
M. Wt: 257.28 g/mol
InChI Key: LPDLOBFIHDGFFR-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine is an organic compound characterized by the presence of a benzoyl group substituted with two methoxy groups at the 3 and 4 positions, attached to a pyridine ring with a methyl group at the 3 position

Mechanism of Action

Target of Action

It is known that the compound is a derivative of 3,4-dimethoxybenzoic acid , which is a plant metabolite and allergen

Mode of Action

As a derivative of 3,4-dimethoxybenzoic acid , it may share similar chemical properties and interactions.

Biochemical Pathways

Given its structural similarity to 3,4-dimethoxybenzoic acid , it may influence similar pathways.

Result of Action

As a derivative of 3,4-dimethoxybenzoic acid , it may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxybenzoyl)-3-methylpyridine typically involves the reaction of 3,4-dimethoxybenzoyl chloride with 3-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a hydroxyl group, forming 2-(3,4-dimethoxyphenyl)-3-methylpyridine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: this compound can form 2-(3,4-dimethoxybenzaldehyde)-3-methylpyridine or 2-(3,4-dimethoxybenzoic acid)-3-methylpyridine.

    Reduction: 2-(3,4-Dimethoxyphenyl)-3-methylpyridine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxybenzoyl)-4-methylpyridine
  • 2-(3,4-Dimethoxybenzoyl)-3-ethylpyridine
  • 2-(3,4-Dimethoxybenzoyl)-3-methoxypyridine

Uniqueness

2-(3,4-Dimethoxybenzoyl)-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-5-4-8-16-14(10)15(17)11-6-7-12(18-2)13(9-11)19-3/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLOBFIHDGFFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20311807
Record name (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39574-37-3
Record name NSC245460
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3,4-dimethoxyphenyl)-(3-methylpyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20311807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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